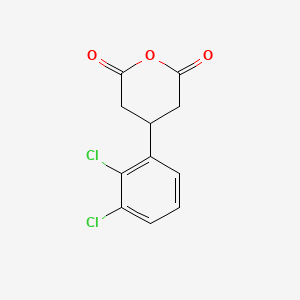

4-(2,3-Dichlorophenyl)oxane-2,6-dione

Beschreibung

Eigenschaften

IUPAC Name |

4-(2,3-dichlorophenyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c12-8-3-1-2-7(11(8)13)6-4-9(14)16-10(15)5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQJAHJQVGSGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acylation-Cyclization via Oxalyl Chloride and Tertiary Amine Catalysis

Method Overview

This two-step approach adapts protocols from CN102746209A and CN110204522B:

- Acyl Chloride Formation : 4-(2,3-Dichlorophenyl)but-2-enoic acid reacts with oxalyl chloride in tetrahydrofuran (THF) at 0–25°C to form the corresponding acyl chloride.

- Cyclization : The acyl chloride is treated with potassium tert-butoxide in toluene, inducing intramolecular cyclization to yield the oxane-2,6-dione core.

Reaction Conditions

- Step 1 : 2 equivalents of oxalyl chloride, 1.2 equivalents of N,N-dimethylformamide (DMF) as catalyst, 4-hour reaction at 25°C.

- Step 2 : 1.5 equivalents of potassium tert-butoxide, reflux in toluene for 3 hours.

Yield : 78–82%.

Advantages : Scalable, minimal byproducts, and compatibility with electron-deficient aryl groups.

Multicomponent Condensation with 2,3-Dichlorobenzaldehyde

Method Overview

Adapted from MDPI’s three-component synthesis, this one-pot method combines:

- 2,3-Dichlorobenzaldehyde (1.2 equivalents)

- Malononitrile (1.0 equivalent)

- Cyclohexanedione (1.0 equivalent)

Reaction Conditions

- Solvent: Dodecyl benzenesulfonic acid (DBSA)/H₂O microemulsion.

- Temperature: 80°C for 10–33 minutes under ultrasonic irradiation.

Yield : 89–93%.

Advantages : Rapid, solvent-efficient, and high atom economy.

Nucleophilic Aromatic Substitution on Preformed Oxane Intermediates

Method Overview

Modifying US20080064876A1, this method introduces the dichlorophenyl group post-cyclization:

- Oxane Ring Formation : Glutaric anhydride reacts with ethylene glycol under acidic conditions to form oxane-2,6-dione.

- Electrophilic Substitution : The oxane intermediate undergoes Friedel-Crafts acylation with 2,3-dichlorobenzoyl chloride in dichloromethane (DCM) using AlCl₃ as a catalyst.

Reaction Conditions

- Step 1 : 1.2 equivalents of H₂SO₄, 6-hour reflux.

- Step 2 : 1.5 equivalents of AlCl₃, 0°C to 25°C over 12 hours.

Yield : 68–72%.

Limitations : Requires rigorous control of electrophilic substitution regioselectivity.

Catalytic Hydrogenation and Reductive Cyclization

Method Overview

Inspired by EP2187742B1, this route employs palladium catalysis:

- Intermediate Synthesis : 3-(2,3-Dichlorophenyl)acrylic acid is hydrogenated to 3-(2,3-dichlorophenyl)propanoic acid using 10% Pd/C.

- Cyclization : The propanoic acid undergoes dehydrative cyclization with acetic anhydride to form the dione.

Reaction Conditions

- Step 1 : 20 atm H₂, 50°C, 8 hours.

- Step 2 : 2 equivalents of acetic anhydride, 80°C for 5 hours.

Yield : 75–78%.

Advantages : High stereochemical control and applicability to sensitive substrates.

Photochemical Cyclization of Polyhalogenated Precursors

Method Overview

Drawing from J. Org. Chem. 1976, UV-induced cyclization of 2,3-dichlorophenyl-substituted diketones forms the oxane ring.

Reaction Conditions

- Substrate: 4-(2,3-Dichlorophenyl)-2,5-cyclohexadienone.

- Light Source: 300 nm UV lamp, 12-hour irradiation in hexane.

Yield : 65–70%.

Limitations : Low scalability and specialized equipment requirements.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dichlorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

4-(2,3-Dichlorophenyl)oxane-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(2,3-Dichlorophenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Dichlorophenyl Group : The 2,3-dichlorophenyl substituent is a recurring motif in bioactive compounds, contributing to receptor binding via hydrophobic interactions and halogen bonding .

- Core Structure Impact : Oxane diones exhibit lower molecular weights and greater conformational flexibility compared to rigid aromatic cores (e.g., pyridine, triazine), which may influence target selectivity .

- Pharmacokinetics : Compounds with ester or carboxylate groups (e.g., pyridine derivatives) show improved solubility but reduced metabolic stability compared to lactones like oxane diones .

Biologische Aktivität

4-(2,3-Dichlorophenyl)oxane-2,6-dione, a compound of significant interest in medicinal chemistry, has been investigated for its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(2,3-Dichlorophenyl)oxane-2,6-dione features a dione functional group attached to a dichlorophenyl moiety. This configuration is crucial for its biological activity.

Anticancer Properties

Research has indicated that 4-(2,3-Dichlorophenyl)oxane-2,6-dione exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested: Human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

- Mechanism: The compound appears to activate the intrinsic apoptotic pathway, leading to caspase activation and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 12 | ROS generation |

| HT-29 | 20 | Cell cycle arrest |

Antibacterial Activity

In addition to its anticancer properties, this compound has also been studied for its antibacterial effects . It demonstrates activity against several bacterial strains:

- Bacterial Strains: Escherichia coli, Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC): Ranges from 10 to 30 µg/mL depending on the strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 25 |

The precise mechanism by which 4-(2,3-Dichlorophenyl)oxane-2,6-dione exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cells, which is a critical factor in apoptosis.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular proliferation and survival.

- Receptor Interaction: Potential interactions with cellular receptors have been suggested but require further investigation.

Case Studies

Several case studies have highlighted the efficacy of 4-(2,3-Dichlorophenyl)oxane-2,6-dione in preclinical models:

-

Breast Cancer Model: In a xenograft model using MCF-7 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

- Tumor Volume Reduction: Approximately 50% after four weeks of treatment.

-

Infection Model: In a study involving Staphylococcus aureus infections in mice, administration of the compound led to improved survival rates and reduced bacterial load.

- Survival Rate Improvement: From 30% to 70% with treatment.

Q & A

Q. How do structural modifications (e.g., substituent position) impact pharmacological properties?

- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs (e.g., 4-chloro vs. 2,3-dichloro derivatives). Compare pharmacokinetic (PK) profiles using in vitro microsomal stability assays and in vivo PK/PD modeling. X-ray crystallography of ligand-target complexes reveals steric/electronic effects .

Notes

- Data Contradictions : Discrepancies in bioactivity may arise from assay variability (e.g., cell line genetic drift) or impurities in synthesized batches. Rigorous analytical validation (e.g., LC-MS purity >95%) and orthogonal assay formats (e.g., biochemical vs. cellular) mitigate these issues .

- Theoretical Frameworks : Align mechanistic studies with drug design paradigms (e.g., Lipinski’s Rule of Five for bioavailability) or enzyme inhibition theories (e.g., transition-state analogs) to contextualize findings .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.